molecular formula C10H11NO2S B187086 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole CAS No. 16851-71-1

1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole

Cat. No. B187086
CAS RN: 16851-71-1
M. Wt: 209.27 g/mol
InChI Key: RNMLAMCHVAUAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-2,5-dihydro-1H-pyrrole, also known as PSDHP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PSDHP is a heterocyclic compound that contains a pyrrole ring and a phenylsulfonyl group. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anti-cancer properties, 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the production of cytokines, which are involved in the immune response. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal activity.

Advantages And Limitations For Lab Experiments

1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole is also stable and can be stored for extended periods without degradation. However, one of the limitations of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has shown great potential for the treatment of various diseases. Future research should focus on the development of new and more efficient methods for the synthesis of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole. Additionally, more studies are needed to fully understand the mechanism of action of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole and its potential therapeutic applications. Further research is also needed to investigate the potential side effects and toxicity of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole.

Synthesis Methods

1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole can be synthesized using several methods, including the reaction of 1,3-diketones with sulfonyl hydrazides, the reaction of α,β-unsaturated ketones with sulfonyl hydrazides, and the reaction of α,β-unsaturated ketones with sulfonyl azides. Among these methods, the reaction of α,β-unsaturated ketones with sulfonyl hydrazides is the most commonly used method for the synthesis of 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole.

Scientific Research Applications

1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases.

properties

IUPAC Name

1-(benzenesulfonyl)-2,5-dihydropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMLAMCHVAUAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299463
Record name 1-(phenylsulfonyl)-2,5-dihydro-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-2,5-dihydro-1h-pyrrole

CAS RN

16851-71-1
Record name 16851-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylsulfonyl)-2,5-dihydro-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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